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Compound of Interest

2-(4-Bromophenoxy)-1-
Compound Name:

cyclopropylethanone
CAS No.: 1340596-78-2
Cat. No.: B1529414

Get Quote
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As a Senior Application Scientist specializing in synthetic methodology and medicinal
chemistry, | frequently encounter bifunctional building blocks that serve as critical linchpins in
drug discovery. One such highly versatile scaffold is 2-(4-Bromophenoxy)-1-cyclopropylethan-
1-one (CAS 1340596-78-2)[1].

This in-depth technical guide deconstructs the IUPAC nomenclature, details the
physicochemical properties, and provides a self-validating, field-proven synthetic protocol for
this compound. By understanding the mechanistic causality behind its synthesis, researchers
can effectively leverage this molecule to construct complex active pharmaceutical ingredients
(APIs).

IUPAC Nomenclature & Structural Deconstruction

The IUPAC name 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one provides a precise
topological map of the molecule. To understand its reactivity, we must break down the
nomenclature into its foundational components:
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e Core Chain (ethan-1-one): The backbone is a two-carbon ketone. The carbonyl carbon is
designated as C1, and the adjacent methylene carbon is C2.

o Position 1 (1-cyclopropyl): Attached directly to the C1 carbonyl carbon is a highly strained,
electron-rich cyclopropyl ring.

e Position 2 (2-(4-bromophenoxy)): Attached to the C2 methylene carbon is a 4-bromophenoxy
moiety, which acts as a stable ether linkage terminating in an aryl bromide.

Position 1: Position 2:

Cyclopropyl Group 4-Bromophenoxy Group

C1 Attachment C2 Attachment

Core Chain:
Ethan-1-one

TUPAC Assembly

2-(4-Bromophenoxy)-1-

cyclopropylethan-1-one
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Diagram 1: IUPAC nomenclature structural deconstruction mapping.

Physicochemical Properties

Understanding the base metrics of both the target compound and its primary precursor is
essential for reaction monitoring and purification. Below is a consolidated data table for the
target molecule and its critical a-bromo ketone precursor,[2].
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Property Target Compound Precursor Compound
2-(4-Bromophenoxy)-1- 2-Bromo-1-cyclopropylethan-1-

UPAC Name cyf:lopropythhan-lB-/ine one S

CAS Number 1340596-78-2[1] 69267-75-0

Molecular Formula C11H11BrO2 CsH7BrOJ[2]

Molecular Weight 255.11 g/mol 163.01 g/mol [2]

. Aryl ether, Ketone,
Key Functional Groups

Cyclopropyl, Aryl Bromide

a-Bromo Ketone, Cyclopropyl

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of a-aryloxy ketones relies on a two-step sequence: the electrophilic a-

bromination of a methyl ketone, followed by a nucleophilic substitution (Sn2) using a

functionalized phenol.

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone

The initial step requires the precise bromination of cyclopropyl methyl ketone[3].

e Procedure:

[¢]

[¢]

o

o

[¢]

Cool the reaction vessel to -5 °C using an ice-salt bath.

Dissolve cyclopropyl methyl ketone (1.0 eq) in anhydrous methanol (MeOH).

Add molecular bromine (Brz, 1.0 eq) dropwise over 1 hour.
Allow the mixture to warm to room temperature and stir for 2 hours.

Quench with distilled water, extract with diethyl ether, wash with saturated NaHCOs, and

dry over anhydrous Na=SOa4. Concentrate under reduced pressure.

o Mechanistic Causality: The choice of -5 °C is critical. The cyclopropyl ring is highly strained

and susceptible to ring-opening under harsh electrophilic conditions. Maintaining a low

temperature and utilizing a slow addition rate ensures that the concentration of the reactive
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electrophile remains low, favoring selective mono-bromination via the enol tautomer without
compromising the cyclopropyl integrity[3].

o Self-Validation: Analyze the crude product via tH NMR (CDCIs). The protocol is validated if a
distinct singlet appears at ~4.02 ppm, corresponding to the a-bromo methylene protons (-
CH2Bn)[3].

Step 2: Williamson-Type Ether Synthesis of the Target
Compound

The final step couples the a-bromo ketone with 4-bromophenol.
e Procedure:

o In an oven-dried flask, dissolve 4-bromophenol (1.05 eq) in anhydrous N,N-
Dimethylformamide (DMF).

o Add finely powdered Potassium Carbonate (K2COs, 1.5 eq) and stir at room temperature
for 30 minutes.

o Add 2-bromo-1-cyclopropylethanone (1.0 eq) dropwise to the phenoxide solution.
o Heat the mixture to 60 °C for 4—6 hours.

o Cool to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash
sequentially with 1M NaOH, water, and brine. Dry over MgSOQOa4, filter, and concentrate.

o Mechanistic Causality: K2COs is selected as a mild, non-nucleophilic base because it
effectively deprotonates the phenol to form the nucleophilic phenoxide ion without triggering
unwanted aldol condensation of the ketone substrate. DMF, a polar aprotic solvent, is
chosen because it poorly solvates the phenoxide anion, thereby maximizing its
nucleophilicity and driving the Sn2 displacement of the bromide ion to completion.

o Self-Validation: Perform LC-MS analysis on the purified product. The system is validated
when the [M+H]* ion is observed at m/z ~255/257, displaying the characteristic 1.1 isotopic
ratio indicative of a single bromine atom.
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Cyclopropyl methyl ketone
+ Br2 / MeOH

:

Step 1: a-Bromination
(-5 °C to RT)

2-Bromo-1-cyclopropylethanone 4-Bromophenol + K2CO3
(CAS: 69267-75-0) in DMF

el

Step 2: SN2 Substitution
(60 °C, 4-6 hrs)

2-(4-Bromophenoxy)-1-

cyclopropylethan-1-one
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Diagram 2: Two-step synthesis workflow for 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one.

Applications in Drug Development

The architectural design of 2-(4-Bromophenoxy)-1-cyclopropylethan-1-one makes it a highly
prized intermediate in medicinal chemistry.

* Metabolic Stability: The incorporation of cyclopropyl-containing moieties into larger
molecules is a proven strategy to enhance metabolic stability and binding affinity[4]. The
cyclopropyl ring acts as a bioisostere for alkyl groups, providing unique conformational
rigidity while resisting CYP450-mediated oxidation.

e Cross-Coupling Handle: The 4-bromophenyl ether moiety serves as an orthogonal reactive
handle. Because the ether linkage is highly stable, the aryl bromide can undergo palladium-
catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to
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build extended biaryl or aryl-amine API scaffolds without disrupting the core ketone or
cyclopropyl groups.

2-(4-Bromophenoxy)-1-

cyclopropylethan-1-one

Aryl Bromide Handle

Aryl Bromide Handle

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
(Pd catalyst, Ar-B(OH)2) (Pd catalyst, R-NH2)

Biaryl Derivative Aryl Amine Derivative
(Target API Scaffold) (Target API Scaffold)

Click to download full resolution via product page
Diagram 3: Downstream cross-coupling pathways utilizing the aryl bromide handle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5260627.htm
https://www.myskinrecipes.com/shop/en/aliphatic-ketones/144547-2-bromo-1-cyclopropylethanone.html
https://www.benchchem.com/product/b1529414/docs#2-4-bromophenoxy-1-cyclopropylethanone-iupac-name
https://www.benchchem.com/product/b1529414/docs#2-4-bromophenoxy-1-cyclopropylethanone-iupac-name
https://www.benchchem.com/product/b1529414/docs#2-4-bromophenoxy-1-cyclopropylethanone-iupac-name
https://www.benchchem.com/product/b1529414/docs#2-4-bromophenoxy-1-cyclopropylethanone-iupac-name
https://www.benchchem.com/product/b1529414?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529414?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

